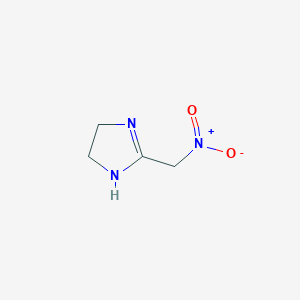

2-(nitromethyl)-4,5-dihydro-1H-imidazole

Beschreibung

2-(Nitromethyl)-4,5-dihydro-1H-imidazole is a nitro-substituted imidazoline derivative characterized by a five-membered dihydroimidazole ring with a nitromethyl (-CH₂NO₂) group at the 2-position. Imidazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and receptor-binding properties .

The nitromethyl group introduces strong electron-withdrawing effects, likely influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding . This functional group may also enhance metabolic stability compared to non-nitro derivatives, a feature critical in drug design .

Eigenschaften

IUPAC Name |

2-(nitromethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h1-3H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDKIEABPTZZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Antibacterial Properties:

Research indicates that imidazole derivatives, including 2-(nitromethyl)-4,5-dihydro-1H-imidazole, exhibit potent antibacterial activity against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against Staphylococcus aureus and Escherichia coli using methods such as the cylinder well diffusion technique. These compounds can be compared to standard antibiotics like norfloxacin and ampicillin for their efficacy .

Antifungal Properties:

The compound has also been evaluated for antifungal activity against strains such as Candida albicans. Nitroimidazoles are known for their ability to interfere with fungal cell metabolism, making them valuable in treating fungal infections .

Antitumor Activity

The antitumor potential of this compound has been investigated in various studies. Imidazole derivatives have been recognized for their ability to inhibit tumor growth through mechanisms such as inducing apoptosis in cancer cells. Compounds derived from imidazole structures have progressed to preclinical testing stages, indicating their relevance in cancer therapy development .

Pharmacological Insights

Mechanism of Action:

The pharmacological activity of this compound is attributed to its ability to interact with biological targets at the molecular level. The presence of the nitro group contributes to its electron-withdrawing properties, which can enhance the compound's reactivity with cellular components.

Case Studies:

Several studies have documented the synthesis and evaluation of imidazole derivatives for their biological activities. For example:

- A study synthesized various imidazole derivatives and assessed their antibacterial activity against E. coli and Pseudomonas aeruginosa, revealing promising results that suggest further exploration into their clinical applications .

- Another investigation highlighted the antiproliferative effects of imidazole derivatives on cancer cell lines, showcasing their potential as chemotherapeutic agents .

Comparison Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key 4,5-Dihydro-1H-imidazole Derivatives

Key Findings

Antimicrobial Activity :

- The 3-nitrophenyl analog (CAS 31659-42-4) exhibits potent activity against gram-negative bacteria like E. coli and Klebsiella spp., likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration . In contrast, 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole shows weaker antimicrobial effects but stronger quorum sensing inhibition (65% inhibition at 90 µM), suggesting substituent-dependent selectivity .

Receptor Binding and Selectivity: Metrazoline demonstrates sub-nanomolar affinity for imidazoline-I₂ binding sites (I₂BS, Ki = 0.37 nM) with >2,400-fold selectivity over α₂-adrenoceptors, highlighting the importance of aromatic substituents for receptor targeting . Naphazoline HCl, a clinically used derivative, leverages its naphthalenylmethyl group for α-adrenergic receptor agonism, underscoring how bulky substituents modulate receptor specificity .

Quorum Sensing Inhibition (QSI) :

- 2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) is less potent than benzimidazole derivatives (IC₅₀ = 36.67 µM) but outperforms 4-nitro-pyridine-N-oxide, a benchmark QSI . The nitro group in this compound may similarly enhance QSI via nitro-reductase interactions, though empirical validation is needed.

Pharmacophore Requirements: Pharmacophore models (e.g., P1 and P2) reveal that the 4,5-dihydro-1H-imidazole core is critical for substrate recognition in proton-antiporter systems, but substituents determine transport efficiency.

Structural and Electronic Factors Influencing Activity

- Nitro Group Positioning :

- Alkoxy vs. Aryl Substituents :

- Hydrogen Bonding :

- The nitro group’s ability to act as a hydrogen-bond acceptor may stabilize interactions with biological targets, as seen in QSI and I₂BS ligands .

Q & A

Q. What are effective transition-metal-free strategies for synthesizing 4,5-dihydro-1H-imidazole derivatives, and how can reaction yields be optimized?

A base-promoted cyclization approach using amidines and ketones under mild conditions provides a scalable route for synthesizing substituted 4,5-dihydro-1H-imidazol-5-ones. Yields depend on the steric and electronic properties of substituents; for example, alkyl chains (e.g., n-C4H9) yield 80% efficiency, while bulkier groups (e.g., iso-C3H7) reduce yields to 61% due to steric hindrance . Optimization involves selecting substrates with linear alkyl chains and electron-neutral aromatic groups to maximize yield.

Q. How is X-ray crystallography utilized to determine the molecular conformation and hydrogen-bonding networks in imidazole derivatives?

Single-crystal X-ray diffraction reveals planar imidazole cores and substituent orientations. For example, in 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole derivatives, dihedral angles between the imidazole ring and aromatic substituents range from 12.56° to 87.04°, indicating varied conjugation effects. Intramolecular C–H⋯π interactions and O–H⋯N hydrogen bonds stabilize crystal packing, as observed in chains parallel to the b-axis . Refinement protocols include free refinement of hydroxyl H atoms and riding models for others .

Q. What spectroscopic and chromatographic methods are critical for characterizing substituted imidazoles?

- NMR : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm).

- MS/HRMS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation pathways.

- Column Chromatography : Purification using ethyl acetate/ethanol/triethylamine (10:1:0.1 v/v/v) resolves polar byproducts .

Advanced Questions

Q. How do Density Functional Theory (DFT) studies elucidate reaction mechanisms in imidazole-copper(II) complex formation?

DFT calculations model intermediates and transition states in copper(II) complexation. For example, the reaction of 2-hydrazinylimidazole with anthracene-9-carbaldehyde involves:

Ligand Coordination : Imidazole’s N-atoms bind to Cu(II).

Tautomerization : Hydrazine groups tautomerize to stabilize the complex.

Kinetic Barriers : Activation energies for proto-demetallation and cyclization steps are calculated to identify rate-limiting steps .

Q. What role do hydrogen-bonding patterns play in supramolecular assembly of imidazole derivatives?

Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like D (donor) and A (acceptor). In 2-nitrophenyl-substituted imidazoles, O–H⋯N bonds (2.64 Å) form infinite chains, while C–H⋯π interactions (3.02 Å) stabilize molecular conformation. Such patterns guide crystal engineering for materials with tailored porosity or reactivity .

Q. How can one-pot multicomponent reactions (MCRs) streamline the synthesis of tetrasubstituted imidazoles?

MCRs condense aldehydes, amines, and carbonyl compounds in a single step. For example, combining L-phenylalaninol, ammonium acetate, and dibenzoyl under reflux yields chiral imidazoles with 70–85% efficiency. Key advantages include:

Q. What are the applications of 2-(nitromethyl)imidazoles in coordination chemistry and catalysis?

The nitromethyl group enhances ligand flexibility and redox activity. Applications include:

- Catalysis : As ligands in Cu(II) complexes for asymmetric oxidation.

- Drug Design : Functionalization with pharmacophores (e.g., nitro groups) improves bioactivity.

- Supramolecular Sensors : Nitro groups participate in charge-transfer interactions for analyte detection .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.